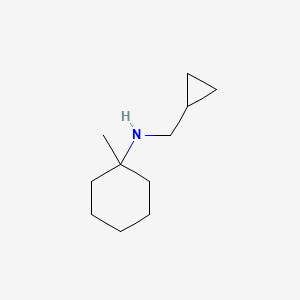

N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine

Description

Chemical Identity and Structural Characterization of N-(Cyclopropylmethyl)-1-methylcyclohexan-1-amine

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound, This compound , follows systematic conventions for amines and cycloalkane derivatives. The parent structure is cyclohexanamine , with two substituents:

- A methyl group at the 1-position of the cyclohexane ring.

- A cyclopropylmethyl group bonded to the nitrogen atom.

The numbering prioritizes the cyclohexane ring, ensuring the amine group (-NH-) receives the lowest possible locant. The cyclopropylmethyl substituent is named as a branched alkyl group, with the cyclopropane ring attached to a methylene (-CH2-) linker.

Molecular Formula and Structural Elucidation

The molecular formula C11H21N (molecular weight: 167.29 g/mol ) reflects the compound’s hydrocarbon-rich structure. Key structural features include:

- A cyclohexane ring with a methyl group at the 1-position.

- A secondary amine (-NH-) connected to a cyclopropylmethyl group.

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C11H21N | |

| Molecular weight | 167.29 g/mol | |

| SMILES notation | CC1(NCC2CC2)CCCCC1 | |

| Key functional groups | Secondary amine, cyclopropane |

The SMILES string (CC1(NCC2CC2)CCCCC1) encodes the cyclohexane backbone (C1CCCCC1), the methyl group (C(C)), and the cyclopropylmethyl-amine moiety (NCC2CC2). Nuclear magnetic resonance (NMR) data for analogous cyclopropane-containing compounds (e.g., cyclopropyl methyl ketone) suggest characteristic shifts for cyclopropane protons (δ ~0.5–1.5 ppm) and methyl groups adjacent to amines (δ ~1.2–2.0 ppm).

Stereochemical Considerations in Cyclopropane-Containing Amines

The cyclopropane ring introduces significant steric strain and angular rigidity , influencing the compound’s conformational preferences. In cyclopropane systems, the Bent’s rule and Walsh orbital model predict hybridization changes that stabilize the ring’s geometry. For N-(cycloprylpropylmethyl) derivatives:

- The cyclopropane’s C-C-C bond angles (~60°) create torsional strain, potentially affecting the orientation of the methylene linker (-CH2-) bonded to nitrogen.

- Stereoelectronic effects may govern the nitrogen’s lone pair orientation, impacting reactivity in synthetic pathways (e.g., alkylation or acylation).

In cyclohexylamine derivatives, the chair conformation of the cyclohexane ring minimizes steric hindrance. The 1-methyl group likely occupies an equatorial position, while the amine group adopts an axial or equatorial orientation depending on substituent interactions.

Comparative Analysis of Related Cyclohexylamine Derivatives

This compound belongs to a broader class of 4,4-disubstituted cyclohexylamines , which are studied for their conformational diversity and bioactivity. Key comparisons include:

Table 2: Structural Comparison with Analogous Compounds

The cyclopropylmethyl group distinguishes this compound from simpler cyclohexylamines. Its incorporation may enhance metabolic stability or modulate lipophilicity compared to linear alkyl chains.

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine |

InChI |

InChI=1S/C11H21N/c1-11(7-3-2-4-8-11)12-9-10-5-6-10/h10,12H,2-9H2,1H3 |

InChI Key |

BIQKXMFLPAMTKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine typically involves:

- Formation of an imine intermediate by condensation of a cyclohexanone derivative with a cyclopropylmethylamine or a protected equivalent.

- Subsequent reduction of the imine to the corresponding secondary amine.

- Optional deprotection or further functional group manipulation to yield the primary amine.

This approach is supported by scalable synthetic methods developed for similar 1-cyclopropylalkyl-1-amines, which are structurally related compounds.

Detailed Synthetic Route (Based on Patent US20210395185A1)

Step 1: Imine Formation (Condensation)

- Reactants:

- A cyclohexanone derivative (e.g., 1-methylcyclohexanone)

- A cyclopropylmethylamine or a protected amine (e.g., benzyl-protected cyclopropylmethylamine)

- Conditions:

- Use of a Lewis acid catalyst (e.g., boron-based Lewis acids like B(OiPr)3)

- Suitable solvents include iso-propanol, toluene, heptane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF)

- Reaction temperature typically ambient to mild heating

- Outcome:

- Formation of an imine intermediate (Schiff base)

Step 2: Reduction of Imine to Secondary Amine

- Reducing Agents:

- Sodium borohydride or catalytic hydrogenation under mild conditions

- Solvents:

- Methanol, ethanol, or other alcohol solvents

- Notes:

- Reduction converts the imine to the corresponding secondary amine intermediate

Step 3: Debenzylation or Deprotection to Primary Amine

- Conditions:

- Hydrogenolysis using palladium on carbon catalyst under hydrogen atmosphere

- Alternatively, acid-mediated cleavage if other protecting groups are used

- Outcome:

- Liberation of the free amine, yielding this compound

Alternative Synthetic Considerations

- Direct alkylation of 1-methylcyclohexan-1-amine with cyclopropylmethyl halides (e.g., bromide) under basic conditions may be possible but requires careful control to avoid over-alkylation.

- Reduction of cyclopropylmethyl-substituted imines derived from cyclohexanone derivatives is generally preferred for stereochemical control and purity.

Reaction Conditions and Solvent Effects

| Step | Catalyst/Agent | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Imine Formation | Lewis acid (e.g., B(OiPr)3) | Iso-propanol, toluene, THF | Room temp to 50°C | Lewis acid facilitates condensation |

| Imine Reduction | NaBH4 or catalytic hydrogenation | Methanol, ethanol | 0°C to room temp | Mild conditions prevent side reactions |

| Debenzylation | Pd/C + H2 | Ethanol or other alcohols | Room temp to 40°C | Hydrogenolysis removes protecting group |

Research Findings and Yields

- The scalable synthesis method reported in patent literature offers high yields (>80%) with excellent stereochemical control when optically active starting materials are employed.

- The choice of solvent and catalyst significantly impacts reaction efficiency and purity.

- Using tetrahydrofuran as solvent in imine formation step is preferred for better solubility and reaction rate.

- Reduction and deprotection steps proceed smoothly under standard laboratory hydrogenation or chemical reduction protocols.

Summary Table of Preparation Steps

Additional Notes

- The synthetic route is adaptable for preparing enantiomerically enriched compounds by choosing chiral amines or ketones.

- Industrial scalability is feasible due to the use of inexpensive starting materials and mild reaction conditions.

- Analytical confirmation of product identity and purity is typically done by nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile, depending on the oxidizing agent and reaction conditions.

Reduction: The compound can be reduced to form the corresponding amine or alkane, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or tosylates in the presence of a base.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines, or alkanes.

Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool in the study of protein-ligand interactions and enzyme mechanisms.

Medicine: this compound is investigated for its potential therapeutic applications, particularly as a precursor to drugs that target the central nervous system. Its structural features make it a candidate for the development of novel analgesics, antidepressants, and antipsychotic agents.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its ability to impart unique mechanical and chemical properties to the final products.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets by providing additional hydrophobic interactions and steric effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and available

Physicochemical Properties

- Steric Effects : The cyclopropylmethyl group introduces steric hindrance near the amine, which could alter reactivity in substitution reactions compared to less bulky substituents (e.g., ethyl or isopropyl groups) .

Biological Activity

N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, biological effects, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a cycloalkylamine. Its molecular structure consists of a cyclopropylmethyl group attached to a cyclohexanamine framework, which influences its interaction with biological targets. The compound’s molecular formula is , with a molecular weight of approximately 181.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. This compound may function as an agonist or antagonist, modulating signaling pathways that are critical in numerous physiological processes.

Key Mechanisms:

- Receptor Interaction : The compound binds selectively to specific receptors, potentially influencing neurotransmitter systems.

- Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in metabolic pathways, affecting cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Antiviral Activity : The compound has shown promise in inhibiting viral replication in vitro.

- Cytotoxic Effects : Investigations into its effects on cancer cell lines indicate that it may induce apoptosis in certain types of tumors.

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antiviral Activity

In vitro tests demonstrated that the compound effectively inhibited the replication of the influenza virus. The mechanism was linked to interference with viral entry into host cells, highlighting its potential as an antiviral drug candidate.

Research Findings

Recent findings have expanded the understanding of the compound's pharmacological profile:

- Binding Affinity Studies : Research has shown that this compound exhibits high binding affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Toxicological Assessments : Toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further development.

Q & A

Q. Optimization :

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-alkylation.

- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel can enhance hydrogenation efficiency for reductive steps .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity in substitution reactions .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic

Key methods include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 196.2) .

- Chiral HPLC : Essential for resolving enantiomers if stereocenters are present .

How do stereochemical considerations impact the synthesis and biological activity of this compound?

Q. Advanced

- Synthesis challenges :

- Biological implications :

What strategies can resolve contradictions in biological activity data across different studies?

Q. Advanced

- Assay standardization : Control variables like cell line (HEK293 vs. CHO), receptor density, and incubation time .

- Metabolic stability testing : Use liver microsomes to assess whether conflicting in vivo/in vitro results stem from rapid degradation .

- Statistical meta-analysis : Apply tools like Prism or R to aggregate dose-response curves from multiple studies and identify outliers .

How can computational methods predict the pharmacological profile of this compound?

Q. Advanced

- Molecular docking : Simulate binding to targets (e.g., monoamine transporters) using AutoDock Vina. For example, cyclopropyl groups may enhance hydrophobic interactions with receptor pockets .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluorine at cyclohexane C-4) with logP and IC values .

- MD simulations : Predict conformational stability in lipid bilayers to assess blood-brain barrier penetration .

What are the known structural derivatives of this compound, and how do modifications affect its physicochemical properties?

Q. Basic

- Derivatives :

- Property modulation :

What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Q. Basic

- Inert atmosphere : Use Schlenk lines or gloveboxes (N/Ar) for steps involving Grignard reagents or lithium bases .

- Drying agents : Molecular sieves (3Å) or MgSO in reaction mixtures prevent hydrolysis of intermediates like imines .

- Low-temperature quenching : Add reactions to ice-cold aqueous solutions to stabilize sensitive products .

How can researchers validate target engagement in cellular assays for this compound?

Q. Advanced

- Competitive binding assays : Use radiolabeled ligands (e.g., H-ketanserin for 5-HT) to measure IC values .

- Knockout models : CRISPR-Cas9-edited cell lines lacking the target receptor can confirm specificity .

- BRET/FRET biosensors : Real-time monitoring of second-messenger systems (e.g., cAMP) validates functional activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.